(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate
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Description
The compound “(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate” is a complex organic molecule. It contains a sulfonyl group attached to a 4-methylpiperidine, which is further connected to a phenyl ring. This structure is then linked to a 4-oxobut-2-enoate moiety via an amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 4-Methylpiperidine, a component of the molecule, can be used to synthesize various bioactive compounds such as dimethyl bis(4-methylpiperidine-dithiocarbamato-S,S′)-tin(IV), (E)-4-(4′-methylpiperidino-N-alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone .
Scientific Research Applications
Synthesis and Reactivity
The compound "(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate" is related to various synthesized compounds that have been studied for their unique properties and reactivity in chemical reactions. For instance, research on methyl aroylpyruvates reacting with 4-amino-N-carbamimidoylbenzene-1-sulfonamide resulted in products that exist as mixtures of Z and E isomers, highlighting the compound's role in isomer synthesis (Gein et al., 2016). Furthermore, studies on asymmetric intramolecular Michael reaction demonstrated the creation of versatile chiral building blocks for alkaloid synthesis, illustrating the compound's application in enantioselective synthesis and cyclization reactions (Hirai et al., 1992).
Antimicrobial Activity
Compounds synthesized through reactions involving similar structures have been investigated for their antimicrobial activity. For example, new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates showed potential in antimicrobial studies, indicating the importance of these compounds in developing new antimicrobial agents (Gein et al., 2020).
Heterocyclic Systems
The compound is also pertinent in the synthesis of heterocyclic systems. Research has demonstrated its utility in creating new heterocyclic compounds with potential applications in medicinal chemistry and drug development, as seen in studies involving the synthesis of 2H-pyrone and ferrocene-containing heterocyclic systems, which open avenues for exploring novel therapeutic agents (Malzogu et al., 2000).
Azirine-2-carboxylates Synthesis
The reactivity of phenacyl azides transformed into ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates for the formation of highly substituted 2H-azirine-2-carboxylates showcases the compound's role in synthesizing nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry (Patonay et al., 2008).
Crystal Packing Studies
The study of crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, provides insight into non-covalent interactions, including N...π and O...π interactions, which are crucial for understanding molecular recognition and designing materials with specific properties (Zhang et al., 2011).
properties
IUPAC Name |
ethyl (E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-9,14H,3,10-13H2,1-2H3,(H,19,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRRDVYOJTZLAS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate |
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